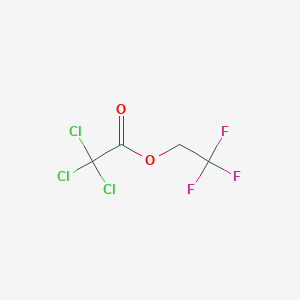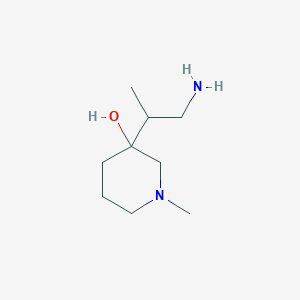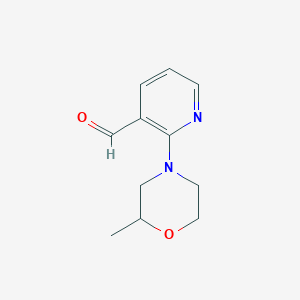
2,2,2-Trifluoroethyl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl trichloroacetate is an organic compound with the molecular formula C4H2Cl3F3O2. It is a specialty product often used in proteomics research due to its unique chemical properties . The compound is characterized by the presence of both trifluoroethyl and trichloroacetate groups, which contribute to its reactivity and versatility in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl trichloroacetate typically involves the reaction of trichloroacetic acid with 2,2,2-trifluoroethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{CCl}_3\text{COOH} + \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{CCl}_3\text{COOCH}_2\text{CF}_3} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,2-Trifluoroethyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce trichloroacetic acid and 2,2,2-trifluoroethanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Trichloroacetic acid and 2,2,2-trifluoroethanol.
Substitution: Various substituted products depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl trichloroacetate is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in proteomics research to modify proteins and study their interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl trichloroacetate involves its reactivity with various nucleophiles and electrophiles. The trifluoroethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The trichloroacetate group can undergo hydrolysis, releasing trichloroacetic acid and 2,2,2-trifluoroethanol, which can further participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethyl trifluoroacetate: Similar in structure but with a trifluoroacetate group instead of a trichloroacetate group.
2,2,2-Trifluoroethyl acetate: Contains an acetate group instead of a trichloroacetate group.
Uniqueness: 2,2,2-Trifluoroethyl trichloroacetate is unique due to the presence of both trifluoroethyl and trichloroacetate groups, which impart distinct reactivity and properties. The combination of these groups makes it a valuable reagent in various chemical and biological applications.
Propriétés
Numéro CAS |
13686-36-7 |
|---|---|
Formule moléculaire |
C4H2Cl3F3O2 |
Poids moléculaire |
245.41 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4H2Cl3F3O2/c5-4(6,7)2(11)12-1-3(8,9)10/h1H2 |
Clé InChI |
PBNSIWIXDXFYGL-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)OC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13160518.png)









![(1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B13160595.png)



